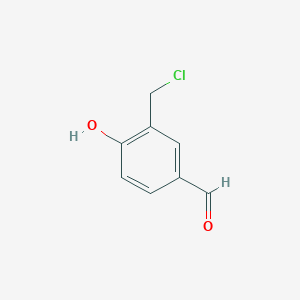

3-(chloromethyl)-4-hydroxybenzaldehyde

Overview

Description

3-(chloromethyl)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Another method involves the direct chlorination of 4-hydroxybenzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction requires careful control of temperature and reaction time to prevent over-chlorination and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Biological Activity

3-(Chloromethyl)-4-hydroxybenzaldehyde (CMHBA), a compound with the molecular formula CHClO and a molecular weight of 174.59 g/mol, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of CMHBA, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of CMHBA typically involves the reaction of salicylaldehyde with chloromethyl methyl ether in the presence of a catalyst such as zinc chloride. This reaction yields CMHBA as a white crystalline solid, which can be purified through recrystallization in ethanol.

Antimicrobial Activity

CMHBA has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies indicate that it exhibits potent activity against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the cytotoxic effects of CMHBA on several cancer cell lines, including breast, colon, and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic agent. Notably, CMHBA's mechanism may involve the modulation of apoptotic pathways and oxidative stress responses .

Anti-inflammatory and Antioxidant Effects

CMHBA also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Additionally, its antioxidant activity contributes to cellular protection against oxidative stress, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of CMHBA:

- Antimicrobial Efficacy : A study evaluated the effectiveness of CMHBA against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results demonstrate CMHBA's potential as an antimicrobial agent.

- Cytotoxicity Assay : In vitro assays revealed that CMHBA significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 50 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 80 |

| 50 | 50 |

| 100 | 20 |

This indicates a dose-dependent cytotoxic effect.

- Anti-inflammatory Activity : A study measuring the levels of pro-inflammatory cytokines showed that treatment with CMHBA reduced TNF-α levels by approximately 40% compared to untreated controls, highlighting its anti-inflammatory potential.

Toxicity and Safety

Despite its promising biological activities, CMHBA has been reported to exhibit toxicity in both humans and animals. Observations include skin and eye irritation, respiratory issues, and potential long-term effects on liver and kidney function. Therefore, strict safety protocols are recommended during handling and experimentation with this compound.

Applications in Research and Industry

CMHBA is not only valuable for its biological activities but also serves various roles in scientific research:

- Synthesis of New Compounds : It acts as a precursor for synthesizing novel therapeutic agents.

- Analytical Chemistry : Utilized as a reagent in organic synthesis.

- Fluorescent Probes : Employed in biological imaging due to its fluorescent properties.

Current Research Trends

Ongoing research focuses on exploring the therapeutic applications of CMHBA in treating cancer, inflammation-related diseases, and infections. Investigations are also aimed at developing safer derivatives with enhanced efficacy and reduced toxicity profiles.

Properties

IUPAC Name |

3-(chloromethyl)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUXGTVMAQMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427983 | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53412-47-8 | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.